molecular formula C12H5F5N2O2 B3704526 2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)aniline

2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)aniline

Cat. No.: B3704526
M. Wt: 304.17 g/mol
InChI Key: VJSTUHWZPKTRPX-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoro-N-(2-nitrophenyl)aniline is a fluorinated aromatic amine compound It is characterized by the presence of five fluorine atoms attached to the benzene ring and a nitro group attached to the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)aniline typically involves the nitration of 2,3,4,5,6-pentafluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoro-N-(2-nitrophenyl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Reduction: 2,3,4,5,6-Pentafluoro-N-(2-aminophenyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,5,6-Pentafluoro-N-(2-nitrophenyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.

    Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique electronic properties.

    Medicine: Investigated for its potential as a precursor in the synthesis of bioactive molecules.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)aniline involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. These properties make it a valuable compound in the design of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluoroaniline: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

    2,3,4,5,6-Pentafluorobenzaldehyde: Contains an aldehyde group instead of an aniline moiety, leading to different reactivity and applications.

    2,3,4,5,6-Pentafluorobenzoic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and applications.

Uniqueness

2,3,4,5,6-Pentafluoro-N-(2-nitrophenyl)aniline is unique due to the combination of the electron-withdrawing nitro group and the highly electronegative fluorine atoms. This combination imparts distinct electronic properties, making it suitable for specialized applications in materials science and pharmaceuticals.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(2-nitrophenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F5N2O2/c13-7-8(14)10(16)12(11(17)9(7)15)18-5-3-1-2-4-6(5)19(20)21/h1-4,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSTUHWZPKTRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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